N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazole and isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with various biological targets can be explored for therapeutic purposes.
Medicine: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide may exhibit pharmacological activities, such as antileishmanial and antimalarial properties. Further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical processes. Its unique structure may offer advantages in catalysis and material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and isoxazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)vinyl)-N,N-dimethylamine
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide stands out due to its specific combination of pyrazole and isoxazole rings, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(19-21(12)2)8-9-18-17(22)15-11-16(23-20-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPQPSPOGYOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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